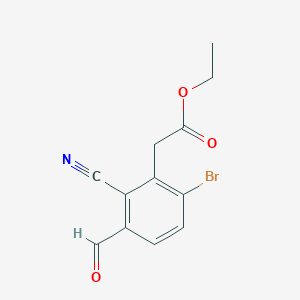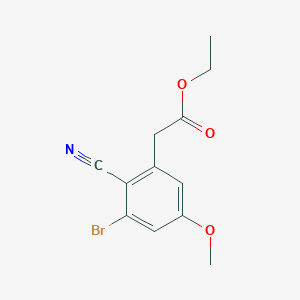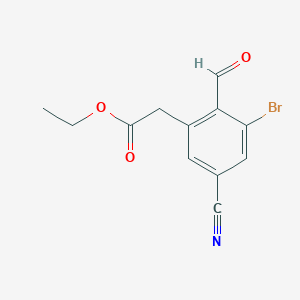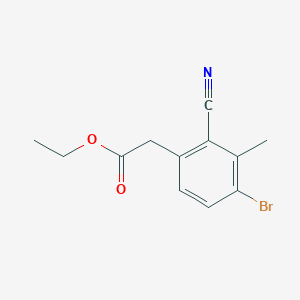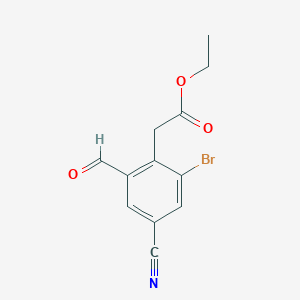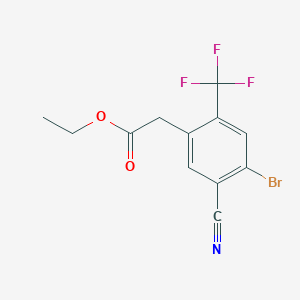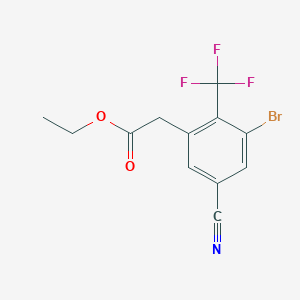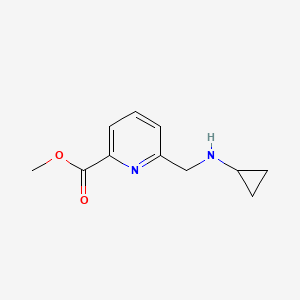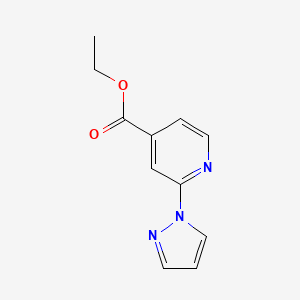
ethyl 2-(1H-pyrazol-1-yl)isonicotinate
Descripción general
Descripción
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate (EPI) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid and is a white, crystalline solid at room temperature. Its structure consists of a pyrazole ring connected to an ethyl group, with an isonicotinate group attached to the nitrogen atom. EPI has a number of unique properties that make it an ideal choice for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound can undergo reactions to form novel thiazoles, which are known for their antimicrobial, anti-inflammatory, and anticancer properties .
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound is utilized for the creation of pyrazole scaffolds. Pyrazoles are a prominent class of compounds with a wide range of applications in drug discovery due to their therapeutic potential. They exhibit activities such as antimicrobial, antihypertensive, antipyretic, and anticancer .
Biological Activity Studies
The pyrazole core of ethyl 2-(1H-pyrazol-1-yl)isonicotinate is of interest in biological studies. Pyrazole derivatives are investigated for their biological activities, including their potential as anticancer agents. The compound’s derivatives can be screened against various cancer cell lines to determine their efficacy .
Antimicrobial and Antiviral Research
Derivatives of ethyl 2-(1H-pyrazol-1-yl)isonicotinate have been used in the synthesis of compounds with antimicrobial and antiviral activities. These compounds are tested against a range of pathogens, including mycobacterium tuberculosis and various strains of viruses .
Propiedades
IUPAC Name |
ethyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMTOQTJYLYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-pyrazol-1-yl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



